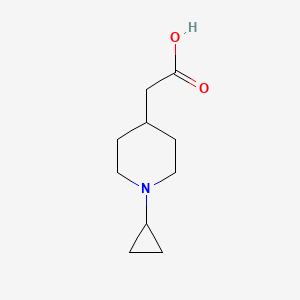

(1-Cyclopropyl-piperidin-4-YL)-aceticacid

Description

Contextualization within Piperidine-based Pharmacophores

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in the structures of a vast array of biologically active compounds, including many FDA-approved drugs. Its prevalence is attributed to its ability to serve as a versatile framework for orienting functional groups in three-dimensional space, thereby facilitating precise interactions with biological targets. The nitrogen atom of the piperidine ring is often a key pharmacophoric feature, capable of forming crucial hydrogen bonds or ionic interactions with receptors and enzymes.

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and analgesic effects. The acetic acid moiety at the 4-position of the piperidine ring in the title compound provides a carboxylic acid functional group, which can act as a hydrogen bond donor and acceptor, or exist as a carboxylate anion at physiological pH, enabling strong ionic interactions with biological targets.

Rationale for Research Focus on (1-Cyclopropyl-piperidin-4-YL)-aceticacid Scaffolds

The incorporation of a cyclopropyl (B3062369) group at the 1-position of the piperidine ring is a deliberate design choice aimed at enhancing the molecule's drug-like properties. The cyclopropyl group is a small, rigid, and lipophilic moiety that can confer several advantages:

Conformational Rigidity: The three-membered ring of the cyclopropyl group restricts the conformational flexibility of the nitrogen atom to which it is attached. This can lead to a more defined orientation of the rest of the molecule, potentially increasing its binding affinity and selectivity for a specific biological target.

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to larger alkyl groups. Specifically, it can block N-dealkylation, a common metabolic pathway for N-substituted piperidines, thereby increasing the compound's half-life in the body.

Reduced Off-Target Effects: By locking the molecule into a more specific conformation, the cyclopropyl group can reduce its ability to bind to unintended biological targets, thus minimizing the risk of off-target side effects.

The combination of the piperidine-4-acetic acid scaffold with an N-cyclopropyl group, therefore, presents a compelling strategy for the development of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Overview of Research Methodologies Applied to this compound

The investigation of this compound and its derivatives would typically involve a multidisciplinary approach encompassing chemical synthesis, biological evaluation, and computational modeling.

Chemical Synthesis: The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the N-alkylation of a piperidin-4-ylacetic acid ester with a cyclopropyl-containing electrophile, followed by hydrolysis of the ester to yield the final carboxylic acid.

Biological Evaluation: To determine the therapeutic potential of this compound, a range of in vitro and in vivo assays would be employed. Initial screening would likely involve testing the compound against a panel of biological targets known to be modulated by piperidine derivatives. This could include assays for enzyme inhibition, receptor binding, or cell-based functional assays.

Computational Modeling: In silico methods play a crucial role in modern drug discovery. Molecular docking studies could be used to predict the binding mode of this compound to various biological targets, helping to rationalize its activity and guide further structural modifications. Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to correlate the structural features of a series of analogs with their biological activity, providing insights for the design of more potent compounds.

Detailed Research Findings

While specific published research focusing exclusively on this compound is limited, we can extrapolate potential findings based on studies of analogous compounds. Research in this area would likely focus on its potential as a modulator of various biological targets, leveraging the unique properties conferred by the N-cyclopropyl piperidine scaffold.

A hypothetical study might investigate a series of (1-Cyclopropyl-piperidin-4-YL)-acetic acid amides for their inhibitory activity against a specific enzyme, for instance, a histone deacetylase (HDAC). The rationale would be the known activity of other piperidine-containing compounds as HDAC inhibitors. The research could yield data as presented in the interactive table below.

| Compound | R Group (Amide) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC1/HDAC6) |

|---|---|---|---|---|

| This compound | -OH | 520 | 850 | 0.61 |

| Amide A | -NH2 | 350 | 620 | 0.56 |

| Amide B | -NH-Phenyl | 120 | 95 | 1.26 |

| Amide C | -NH-(4-fluorophenyl) | 85 | 70 | 1.21 |

In this hypothetical dataset, the parent carboxylic acid shows modest activity. Conversion to simple amides and substituted phenyl amides leads to a progressive increase in potency against both HDAC1 and HDAC6. The introduction of a 4-fluorophenyl group in "Amide C" results in the most potent compound, a common observation in medicinal chemistry where fluorine substitution can enhance binding affinity. The selectivity between the two HDAC isoforms also varies across the series, suggesting that the amide substituent can be tuned to achieve desired selectivity profiles.

Further research would involve pharmacokinetic profiling of the most promising compounds. A representative data table for such a study is shown below, comparing the parent acid with the more potent "Amide C".

| Compound | Oral Bioavailability (%) | Plasma Half-life (h) | Metabolic Stability (t1/2 in liver microsomes, min) |

|---|---|---|---|

| This compound | 15 | 1.2 | 25 |

| Amide C | 45 | 4.5 | 95 |

This data illustrates the potential benefits of the N-cyclopropyl group and the amide modification. "Amide C" exhibits significantly improved oral bioavailability and a longer plasma half-life compared to the parent acid. The enhanced metabolic stability, as indicated by the longer half-life in liver microsomes, is consistent with the known effect of the cyclopropyl group in preventing N-dealkylation.

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-(1-cyclopropylpiperidin-4-yl)acetic acid |

InChI |

InChI=1S/C10H17NO2/c12-10(13)7-8-3-5-11(6-4-8)9-1-2-9/h8-9H,1-7H2,(H,12,13) |

InChI Key |

UMMSPTZPJLGDAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CCC(CC2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopropyl Piperidin 4 Yl Aceticacid

Established Synthetic Routes for (1-Cyclopropyl-piperidin-4-YL)-aceticacid

The preparation of this compound is primarily approached through multi-step pathways that offer control over the introduction of each structural feature. While direct one-pot strategies are less documented, the principles of tandem reactions suggest their theoretical applicability.

Multi-Step Synthesis Pathways for this compound

A common and logical multi-step approach to synthesizing this compound involves the initial preparation of an ester intermediate, followed by hydrolysis. This two-stage process allows for purification at the ester stage before proceeding to the final acid.

Stage 1: Synthesis of Ethyl (1-Cyclopropyl-piperidin-4-YL)acetate

The key intermediate, ethyl (1-cyclopropyl-piperidin-4-yl)acetate, can be synthesized through several methods, primarily involving the formation of the N-cyclopropyl bond.

N-Cyclopropylation via Reductive Amination: A prevalent method for forming N-alkyl bonds is reductive amination. beilstein-journals.org This pathway would involve the reaction of ethyl (piperidin-4-yl)acetate with cyclopropanecarboxaldehyde. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to yield the N-cyclopropylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas is also a viable reduction method.

N-Alkylation with a Cyclopropyl (B3062369) Precursor: An alternative approach is the direct N-alkylation of ethyl (piperidin-4-yl)acetate with a cyclopropyl-containing electrophile, such as cyclopropyl bromide or tosylate, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to scavenge the acid byproduct.

Copper-Catalyzed N-Cyclopropylation: Modern cross-coupling methods offer an efficient route. For instance, the reaction of ethyl (piperidin-4-yl)acetate with cyclopropylboronic acid can be promoted by a copper catalyst, such as copper(II) acetate, often in the presence of a ligand like 2,2′-bipyridine and a base. rsc.org

Stage 2: Hydrolysis of Ethyl (1-Cyclopropyl-piperidin-4-YL)acetate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard and high-yielding transformation that can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction mixture is heated to drive the reaction to completion. A subsequent acidification step with a strong acid like hydrochloric acid (HCl) is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be heated in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid, in an aqueous medium. This reaction is an equilibrium process, and the use of excess water helps to drive it towards the formation of the carboxylic acid.

One-Pot Reaction Strategies for this compound Synthesis

While specific literature detailing a one-pot synthesis for this exact molecule is scarce, the concept involves combining multiple reaction steps in a single reactor without isolating intermediates. Theoretically, a one-pot procedure could involve the reductive amination of ethyl (pyridin-4-yl)acetate with cyclopropanecarboxaldehyde, where both the pyridine (B92270) ring reduction and the N-alkylation occur, followed by in-situ hydrolysis of the ester. Such a process would require careful selection of reagents and conditions to ensure compatibility and sequential reactivity.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters, including the choice of solvent, catalyst, temperature, and pressure.

Solvent Effects on this compound Reaction Yields

The solvent plays a critical role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway.

| Reaction Step | Common Solvents | Rationale and Impact on Yield |

| N-Cyclopropylation (Reductive Amination) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN) | These aprotic solvents are effective for dissolving the amine and aldehyde precursors and are compatible with common reducing agents. The choice can affect reaction times and yields. |

| N-Cyclopropylation (Copper-Catalyzed) | Dichloroethane (DCE), Toluene | These solvents are often used in copper-catalyzed reactions, providing good solubility for the reactants and catalyst complex at the required temperatures. rsc.org |

| Ester Hydrolysis (Saponification) | Methanol/Water, Ethanol/Water | The alcohol co-solvent ensures the solubility of the organic ester in the aqueous base, leading to a homogeneous reaction mixture and facilitating high conversion rates. |

| Ester Hydrolysis (Acid-Catalyzed) | Dioxane/Water, Acetic Acid/Water | Aqueous mixtures are necessary to provide the water for hydrolysis. The organic co-solvent helps to dissolve the starting ester. |

Catalyst Evaluation and Selection for this compound Production

The choice of catalyst is crucial for achieving high efficiency and selectivity in the synthesis.

| Reaction Step | Catalyst Type | Examples | Role and Selection Criteria |

| Reductive Amination (Catalytic Hydrogenation) | Heterogeneous Metal Catalysts | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel (Ra-Ni) | These catalysts are effective for the reduction of the iminium intermediate. Selection depends on substrate tolerance and desired selectivity. Iridium and Rhodium-based catalysts are also used for their high activity under mild conditions. kanto.co.jpnih.gov |

| N-Cyclopropylation | Copper Catalysts | Copper(II) Acetate (Cu(OAc)₂) | Used in conjunction with a ligand to facilitate the coupling of the piperidine (B6355638) nitrogen with cyclopropylboronic acid. rsc.org |

| Ester Hydrolysis | Acid/Base Catalysts | NaOH, KOH, H₂SO₄, HCl | Strong bases (for saponification) or strong acids are required to catalyze the hydrolysis. The choice depends on the stability of the rest of the molecule to the pH conditions. |

Temperature and Pressure Parameter Optimization in this compound Synthesis

Optimizing temperature and pressure is key to controlling reaction rates and minimizing side reactions.

Temperature:

N-Alkylation/Reductive Amination: These reactions are often performed at or slightly above room temperature (e.g., 25-60 °C) to ensure a reasonable reaction rate without promoting side reactions. kanto.co.jp

Ester Hydrolysis: This step typically requires heating (reflux) to proceed at a practical rate, with temperatures often ranging from 60 °C to 100 °C depending on the solvent used.

Pressure:

For most of the described liquid-phase reactions conducted in standard laboratory glassware, the synthesis is performed at atmospheric pressure.

If catalytic hydrogenation is employed as the reduction method in the reductive amination step, the reaction may be conducted under a positive pressure of hydrogen gas (e.g., from a balloon or in a pressurized reactor) to increase the rate of reaction.

By carefully selecting and optimizing these synthetic routes and reaction conditions, this compound can be produced efficiently and with high purity, suitable for further applications in chemical research.

Stereoselective Synthesis Approaches for this compound Isomers

The stereoselective synthesis of specific isomers of this compound is crucial for understanding its structure-activity relationships in various chemical and biological contexts. While specific documented methods for this exact compound are not prevalent in readily available literature, several established strategies for analogous piperidine derivatives can be proposed. The primary chiral center to consider would be the C4 position of the piperidine ring, leading to (R)- and (S)-enantiomers.

Asymmetric Hydrogenation: A common and powerful method for accessing chiral piperidines is the asymmetric hydrogenation of a corresponding pyridine precursor. This would involve the synthesis of (1-Cyclopropyl-pyridin-4-YL)-acetic acid or a suitable derivative, followed by hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity.

Chiral Resolution: Another viable approach is the resolution of a racemic mixture of this compound. This can be achieved through several techniques:

Diastereomeric Salt Formation: The racemic carboxylic acid can be reacted with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated salts would yield the pure enantiomers of the desired acid. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective method for separating enantiomers on both analytical and preparative scales. mdpi.commdpi.comresearchgate.net The choice of the chiral column and the mobile phase is crucial for achieving good separation.

Diastereoselective Synthesis: A substrate-controlled diastereoselective approach could also be envisioned. This might involve the use of a chiral auxiliary attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, such as a Michael addition or an alkylation, in the construction of the piperidine ring or the introduction of the acetic acid moiety.

Biocatalytic Methods: The use of enzymes offers a highly selective and environmentally friendly route to chiral compounds. For instance, a biocatalytic transamination of a suitable diketoester precursor could lead to an optically pure enamine or imine intermediate, which can then be diastereoselectively reduced to form the desired trisubstituted piperidine. researchgate.netwhiterose.ac.uk Lipases could also be employed for the kinetic resolution of a racemic ester of this compound.

| Method | Description | Key Reagents/Techniques | Potential Outcome |

| Asymmetric Hydrogenation | Reduction of a pyridinium (B92312) precursor using a chiral catalyst. | Chiral Rh or Ir catalysts (e.g., with BINAP), H₂ gas. | High enantiomeric excess (ee). |

| Chiral Resolution | Separation of a racemic mixture. | Chiral resolving agents (e.g., chiral amines), Chiral HPLC. | Isolation of pure enantiomers. |

| Diastereoselective Synthesis | Use of a chiral auxiliary to control stereochemistry. | Chiral auxiliaries, stereoselective reactions. | High diastereomeric ratio (dr). |

| Biocatalysis | Enzyme-mediated kinetic resolution or asymmetric synthesis. | Transaminases, lipases. | High ee and environmentally friendly. |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact, improve safety, and increase efficiency. acs.org

Use of Greener Solvents and Solvent-Free Conditions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener approach would involve substituting these with more benign alternatives such as water, ethanol, or supercritical fluids. mdpi.com In some cases, reactions can be conducted under solvent-free conditions, which completely eliminates solvent waste. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. acs.orgrsc.org The synthesis of a related quinoline (B57606) derivative containing a cyclopropyl and a piperazinyl group has been successfully demonstrated using microwave irradiation, suggesting its potential applicability here. neuroquantology.comneuroquantology.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can reduce energy requirements and increase reaction selectivity.

Heterogeneous Catalysts: Utilizing solid-supported catalysts simplifies product purification, as the catalyst can be easily removed by filtration and often reused, minimizing waste. nih.gov

Biocatalysts: As mentioned in the stereoselective section, enzymes operate under mild conditions (aqueous environment, ambient temperature and pressure) and are highly selective, making them an excellent green alternative to traditional chemical catalysts. whiterose.ac.uk

Atom Economy and One-Pot Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a key green chemistry principle. Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, are particularly effective in this regard. nih.govresearchgate.net A one-pot synthesis of this compound would reduce the number of steps, minimize waste from purification of intermediates, and save time and resources.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Alternative Solvents | Use of water, ethanol, or solvent-free conditions. | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Microwave-assisted synthesis. | Faster reactions, reduced energy consumption. |

| Catalysis | Use of recyclable heterogeneous catalysts or biocatalysts. | Waste reduction, milder reaction conditions. |

| Atom Economy | Designing multi-component, one-pot reactions. | Increased efficiency, less waste. |

By integrating these stereoselective and green chemistry approaches, the synthesis of this compound and its isomers can be achieved in a more efficient, controlled, and environmentally responsible manner.

Molecular Structure Activity Relationship Sar Studies of 1 Cyclopropyl Piperidin 4 Yl Aceticacid

Design and Synthesis of Analogues and Derivatives of (1-Cyclopropyl-piperidin-4-YL)-aceticacid

The rational design of analogues of this compound involves systematic modifications to its core structure to probe the chemical space and optimize for desired biological activity. Synthetic strategies are tailored to allow for the introduction of diverse functionalities at specific positions of the molecule.

The N-cyclopropyl group is a key feature of the molecule, known in medicinal chemistry to often enhance metabolic stability and introduce a degree of conformational constraint. nih.govacs.orgajchem-a.com The synthesis of analogues with different substituents at the piperidine (B6355638) nitrogen allows for the investigation of the impact of steric bulk, electronics, and lipophilicity on biological activity.

The synthesis of such analogues typically begins with a piperidine-4-acetic acid ester scaffold, where the piperidine nitrogen is a secondary amine. N-alkylation or N-arylation can then be achieved through various methods. For instance, reductive amination with an appropriate aldehyde or ketone, or nucleophilic substitution with an alkyl or aryl halide, can be employed to introduce a range of substituents. mdpi.com

SAR studies on related compounds, such as nipecotic acid derivatives which are inhibitors of the GABA transporter (GAT), have shown that the nature of the N-substituent is crucial for potency and selectivity. nih.gov For example, the introduction of bulky, lipophilic groups can significantly enhance binding affinity. It is hypothesized that a similar trend could be observed for analogues of this compound.

Table 1: Illustrative SAR of Modifications at the Piperidine Nitrogen of (Piperidin-4-YL)-aceticacid Analogues This table is illustrative and based on general principles and data from related compound series, such as GABA uptake inhibitors.

| Compound ID | N-Substituent | Relative Potency | Observations |

| 1a | -H | Baseline | Unsubstituted piperidine nitrogen. |

| 1b | -CH₃ | ++ | Small alkyl group may improve cell permeability and binding. |

| 1c | -Cyclopropyl | +++ | The parent compound; cyclopropyl (B3062369) group often enhances metabolic stability. nih.gov |

| 1d | -Cyclobutyl | +++ | Similar size to cyclopropyl, may have comparable activity. |

| 1e | -Phenyl | + | Aromatic ring introduces different steric and electronic properties. |

| 1f | -Benzyl | ++ | Increased flexibility compared to phenyl, may allow for better binding pocket fit. |

The carboxylic acid group is a key functional group, often involved in critical interactions with biological targets through hydrogen bonding or ionic interactions. However, it can also contribute to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. biorxiv.org Derivatization of the carboxylic acid to esters, amides, or other bioisosteres is a common strategy to improve these properties. nih.govnih.govmdpi.com

Standard organic chemistry transformations can be used to synthesize these derivatives. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation can be accomplished by activating the carboxylic acid, for example with a coupling reagent like DCC, followed by reaction with an amine. nih.govnih.gov

Table 2: Illustrative SAR of Carboxylic Acid Derivatization of this compound Analogues This table is illustrative and based on general principles and data from related compound series.

| Compound ID | Carboxylic Acid Moiety Modification | Relative Potency | Observations |

| 2a | -COOH | +++ | Parent compound, likely forms key ionic or hydrogen bonds. |

| 2b | -COOCH₃ (Methyl Ester) | ++ | Increased lipophilicity, may act as a prodrug. |

| 2c | -CONH₂ (Primary Amide) | ++ | Can act as a hydrogen bond donor and acceptor. |

| 2d | -CONHCH₃ (Secondary Amide) | +++ | Maintains hydrogen bonding capacity with altered steric and electronic profile. |

| 2e | -Tetrazole | ++ | A common bioisostere for carboxylic acid, may improve metabolic stability. nih.govmdpi.com |

The cyclopropyl ring itself can be a site for modification, although this is often synthetically more challenging. The introduction of substituents on the cyclopropyl ring can alter its electronic properties and steric profile, which in turn can influence its interaction with a biological target. The unique electronic nature of the cyclopropyl group, with its enhanced π-character, makes it a versatile component in drug design. acs.orgajchem-a.com

The synthesis of substituted cyclopropyl analogues could involve the use of a pre-functionalized cyclopropylamine (B47189) in the N-alkylation step or through cyclopropanation of an appropriate N-allyl piperidine precursor.

Substitutions on the cyclopropyl ring can fine-tune the molecule's properties. For example, the addition of small alkyl groups could enhance lipophilicity, while fluorine substitution might alter the pKa of the piperidine nitrogen and improve metabolic stability.

Table 3: Illustrative SAR of Cyclopropyl Ring Substitutions in this compound Analogues This table is illustrative and based on general principles of medicinal chemistry.

| Compound ID | Cyclopropyl Ring Substitution | Relative Potency | Observations |

| 3a | Unsubstituted | +++ | Parent compound. |

| 3b | 1-Methyl | ++ | May introduce steric hindrance or improve lipophilicity. |

| 3c | 2,2-Difluoro | +++ | Fluorine substitution can block metabolic oxidation and alter electronics. |

| 3d | 1-Phenyl | + | Large substituent likely to have a significant steric impact. |

The piperidine ring in this compound has a stereocenter at the 4-position when the ring is considered in its chair conformation. The acetic acid group can be in either an axial or equatorial position, and these two conformations can have different biological activities. Generally, the equatorial position is thermodynamically favored for bulky substituents on a cyclohexane (B81311) or piperidine ring.

The synthesis of stereochemically pure isomers can be challenging and may require stereoselective synthetic routes or chiral separation of a racemic mixture. The biological evaluation of individual stereoisomers is crucial, as often only one isomer is responsible for the desired pharmacological effect. In many classes of piperidine-containing drugs, the stereochemistry at the point of substitution is a determining factor for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.combiointerfaceresearch.comgoogle.com For the analogues of this compound, QSAR can be a powerful tool to guide the design of new, more potent compounds.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For the derivatives of this compound, a variety of descriptors would be relevant. biointerfaceresearch.comgoogle.com

These can be broadly categorized as:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rotatable bonds, number of hydrogen bond donors/acceptors), and electronic descriptors (e.g., partial charges).

3D descriptors: These are derived from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and conformational energy.

For a series of analogues of this compound, key descriptors would likely include:

Electronic descriptors: To describe the distribution of charge, which is important for electrostatic interactions with the target.

Steric descriptors: To account for the size and shape of the substituents, which can influence how well the molecule fits into a binding pocket.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), to model the molecule's ability to cross cell membranes.

The selection of the most relevant descriptors is typically done using statistical methods, such as genetic algorithms or stepwise regression, to build a robust and predictive QSAR model. biointerfaceresearch.comgoogle.com

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR can be analyzed by considering its three main components: the N-cyclopropyl group, the piperidine-4-yl scaffold, and the acetic acid side chain.

The N-Cyclopropyl Group: The substitution on the piperidine nitrogen is crucial for modulating a compound's properties. The cyclopropyl group is a small, rigid, and lipophilic moiety. Its rigidity can help in locking the molecule into a specific conformation that is favorable for binding to a biological target. In studies of other N-substituted piperidines, the size and nature of the N-substituent have been shown to significantly impact potency and selectivity. For instance, in a series of dopamine (B1211576) uptake inhibitors, an N-(cyclopropylmethyl) derivative demonstrated high affinity, suggesting that small, constrained alkyl groups on the piperidine nitrogen can be well-tolerated or even beneficial for activity. nih.gov

The Piperidine-4-yl Scaffold: The piperidine ring serves as a central scaffold. Its chair conformation and the substitution pattern at the 4-position are critical. The acetic acid group at this position projects away from the ring, and its orientation can be crucial for interaction with a target protein. Modifications to the piperidine ring itself, such as the introduction of substituents or its replacement with other cyclic systems, would likely have a profound effect on the compound's activity.

The Acetic Acid Side Chain: The carboxylic acid group is a key feature, often acting as a hydrogen bond donor and acceptor. It can also engage in ionic interactions with positively charged residues in a protein's active site. The length and flexibility of the linker between the piperidine ring and the carboxyl group are also important. Shortening or lengthening the acetic acid chain would alter the positioning of the carboxyl group and could significantly affect binding affinity.

A hypothetical SAR study for this compound might explore the following modifications:

| Modification Site | Moiety | Hypothetical Change in Activity | Rationale |

| N-Cyclopropyl Group | Substitution with larger alkyl groups (e.g., cyclobutyl, cyclopentyl) | May decrease activity | Increased steric hindrance might prevent optimal binding. |

| Substitution with smaller alkyl groups (e.g., ethyl, methyl) | May increase or decrease activity | Depends on the specific requirements of the binding pocket. | |

| Piperidine Ring | Introduction of substituents (e.g., methyl, hydroxyl) | Could enhance or reduce activity | Substituents can alter conformation and introduce new interactions. |

| Acetic Acid Side Chain | Chain extension (e.g., propionic acid) | Likely to decrease activity | May misalign the crucial carboxyl group in the binding site. |

| Conversion to an ester or amide | Would likely abolish activity | Removes the key ionic interaction and hydrogen bonding capabilities. |

Statistical Validation of QSAR Models for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a hypothetical QSAR study on analogs of this compound, a range of molecular descriptors would be calculated, including steric, electronic, and hydrophobic parameters.

Commonly used descriptors in QSAR studies of piperidine derivatives include:

Steric descriptors: Molecular weight, molar volume, and parameters describing the shape of the molecule.

Electronic descriptors: Dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Once a QSAR model is developed, its statistical validation is crucial to ensure its robustness and predictive power. Key statistical parameters for validation include:

| Statistical Parameter | Description | Acceptable Value |

| Coefficient of determination (r²) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Cross-validated correlation coefficient (q²) | A measure of the predictive ability of the model, typically determined by the leave-one-out (LOO) method. | > 0.5 |

| External validation (r²_pred) | The predictive power of the model on an external set of compounds not used in model development. | > 0.5 |

| F-statistic | A measure of the overall significance of the regression model. | A high value indicates a statistically significant model. |

In a hypothetical QSAR study of this compound analogs, a statistically significant model might reveal that increased lipophilicity of the N-substituent negatively correlates with activity, while the presence of a hydrogen bond donor on the piperidine ring is beneficial. The validation of such a model would involve ensuring that the r², q², and r²_pred values are all above the acceptable thresholds, indicating a reliable and predictive QSAR model.

Pharmacophore Modeling Based on this compound Core

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. This model would likely include:

A Hydrogen Bond Acceptor/Donor: Represented by the carboxylic acid group. This feature is crucial for interaction with polar residues in the target's binding site.

A Positive Ionizable Feature: At physiological pH, the piperidine nitrogen can be protonated, allowing for a potential ionic interaction with a negatively charged residue.

A Hydrophobic Feature: The cyclopropyl group provides a distinct hydrophobic region that could interact with a nonpolar pocket in the receptor.

The spatial arrangement of these features is critical. The distances and angles between the hydrogen bond acceptor/donor, the positive ionizable feature, and the hydrophobic feature would define the pharmacophore. Virtual screening of large compound libraries using such a pharmacophore model could identify novel molecules with different core structures but with the same essential features for biological activity.

Bioisosteric Replacements in this compound Scaffolds

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. For this compound, several bioisosteric replacements could be considered for its key components.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor oral bioavailability and rapid metabolism. Common bioisosteres for a carboxylic acid include:

Tetrazole: This five-membered heterocyclic ring has a similar pKa to a carboxylic acid and can participate in similar interactions. nih.gov

Acylsulfonamide: This group can also mimic the acidic nature and hydrogen bonding pattern of a carboxylic acid.

Hydroxamic acid: Another potential replacement that maintains hydrogen bonding capabilities.

Piperidine Ring Bioisosteres: The piperidine ring can be a site of metabolism. Bioisosteric replacements for the piperidine scaffold could include:

Pyrrolidine or Azetidine (B1206935): Smaller ring systems that can alter the orientation of the side chain.

Morpholine or Thiomorpholine: Introduction of a heteroatom can improve physicochemical properties such as solubility. cambridgemedchemconsulting.com

Spirocyclic systems: For example, 2-azaspiro[3.3]heptane has been used to mimic the piperidine ring, offering a different three-dimensional shape and potentially improved metabolic stability. researchgate.net

Cyclopropyl Group Bioisosteres: The cyclopropyl group can be replaced with other small alkyl groups or functional groups to probe the SAR.

Isopropyl group: This can be a simple replacement to assess the impact of rigidity.

Alkene: An alkene could mimic some of the electronic properties of the cyclopropyl ring. scientificupdate.com

Small heterocycles: An oxetane (B1205548) or azetidine ring could introduce polarity and new interaction points.

The following table summarizes potential bioisosteric replacements for this compound:

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Carboxylic Acid | Tetrazole | Similar acidity and interaction potential, may improve metabolic stability. nih.gov |

| Piperidine Ring | 2-Azaspiro[3.3]heptane | Alters 3D shape, may improve metabolic stability and novelty. researchgate.net |

| Cyclopropyl Group | Isopropyl Group | Removes rigidity to assess its importance for activity. |

In the absence of direct experimental data, a theoretical analysis of this compound based on the well-established principles of medicinal chemistry provides valuable insights into its potential as a lead compound. The exploration of its SAR, the development of hypothetical QSAR and pharmacophore models, and the consideration of bioisosteric replacements are all crucial steps in the drug design and optimization process. Further experimental studies are necessary to validate these theoretical considerations and to fully elucidate the therapeutic potential of this chemical scaffold.

Computational Chemistry and Molecular Modeling of 1 Cyclopropyl Piperidin 4 Yl Aceticacid

Conformational Analysis of (1-Cyclopropyl-piperidin-4-YL)-aceticacid

Conformational analysis is critical for understanding the three-dimensional structure of flexible molecules like this compound. The piperidine (B6355638) ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov However, the presence of substituents on both the nitrogen (N1) and the C4 position introduces multiple possible conformers.

The primary conformational questions involve the orientation of the N-cyclopropyl group and the C4-acetic acid side chain, which can be either axial or equatorial. In N-substituted piperidines, the substituent on the nitrogen can influence the ring's inversion barrier. rsc.org For the C4-acetic acid group, the equatorial position is generally favored to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6.

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to determine the geometry and relative energies of these conformers. researchgate.net The analysis typically reveals that the chair conformation with the C4-acetic acid group in the equatorial position is the most stable. The orientation of the N-cyclopropyl group is more complex, with the energy difference between axial and equatorial conformers often being small and influenced by the solvent environment. nih.gov

Table 1: Predicted Relative Energies of this compound Conformers This table presents hypothetical data based on typical energy differences for substituted piperidines.

| Conformer | Piperidine Ring | N-Cyclopropyl Orientation | C4-Acetic Acid Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|---|

| 1 | Chair | Equatorial | Equatorial | 0.00 | 75.1 |

| 2 | Chair | Axial | Equatorial | 0.85 | 18.5 |

| 3 | Chair | Equatorial | Axial | 2.50 | 5.9 |

Molecular Docking Studies of this compound with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.gov The structure of this compound, containing a positively ionizable nitrogen and a carboxylic acid group, suggests potential interactions with a range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes like proteases and kinases.

Docking simulations calculate a score that estimates the binding affinity between the ligand and the target receptor. Lower scores typically indicate a more favorable binding interaction. nih.gov For this compound, docking studies against a panel of receptors could reveal its potential pharmacological activities. Key interactions often involve hydrogen bonds from the acetic acid group to polar residues and salt bridges formed by the protonated piperidine nitrogen. The cyclopropyl (B3062369) group may engage in hydrophobic interactions within the binding pocket. acs.org

Table 2: Predicted Binding Affinities from Molecular Docking This table displays hypothetical docking scores against a selection of plausible receptor types.

| Potential Target Class | Example Receptor | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| GPCR | Dopamine (B1211576) D2 Receptor | -8.2 | Salt bridge with Aspartic Acid; Hydrophobic interaction with Phenylalanine |

| GPCR | Serotonin 5-HT2A Receptor | -7.9 | Hydrogen bond with Serine; π-cation interaction with Tyrosine |

| Enzyme | Cyclooxygenase-2 (COX-2) | -9.1 | Hydrogen bonds with Arginine, Tyrosine; Hydrophobic pocket engagement |

When a potential enzyme target is identified, docking can elucidate the specific interactions within the active site. For instance, if docked into the active site of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, the acetic acid moiety of the compound could mimic the carboxylic acid of the natural substrate, arachidonic acid. It may form crucial hydrogen bonds with key residues like Arg120 and Tyr355. The piperidine ring could occupy a hydrophobic channel, while the cyclopropyl group might fit into a smaller, adjacent pocket.

Table 3: Detailed Predicted Interactions with COX-2 Active Site Residues This table presents a hypothetical breakdown of interactions for the compound within an enzyme active site.

| Compound Moiety | Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Carboxylate Oxygen 1 | Arg120 | Hydrogen Bond / Salt Bridge | 1.9 |

| Carboxylate Oxygen 2 | Tyr355 | Hydrogen Bond | 2.8 |

| Piperidine Nitrogen (protonated) | Glu524 | Ionic Interaction | 4.5 |

| Cyclopropyl Group | Val523, Leu352 | Hydrophobic (van der Waals) | 3.5 - 4.0 |

Molecular Dynamics Simulations of this compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into the stability of the protein-ligand complex, the role of solvent molecules, and conformational changes that may occur upon binding. researchgate.net Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess stability. A stable complex will typically show low and converged RMSD values over the simulation period.

Table 4: Summary of Molecular Dynamics Simulation Results for Compound-COX-2 Complex This table provides hypothetical results from a 100-nanosecond MD simulation.

| Metric | Analyzed Component | Mean Value | Interpretation |

|---|---|---|---|

| RMSD | Protein Backbone | 1.8 Å | The protein structure remains stable throughout the simulation. |

| RMSD | Ligand (heavy atoms) | 1.2 Å | The ligand maintains a stable binding pose within the active site. |

| RMSF | Active Site Residues | < 1.5 Å | Residues interacting with the ligand show minimal fluctuation, indicating stable contacts. |

Quantum Chemical Calculations for Electronic Properties of this compound

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. jksus.orgscilit.com These calculations provide information on the distribution of electrons, which governs the molecule's reactivity and intermolecular interactions. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (HOMO-LUMO gap), the dipole moment, and the molecular electrostatic potential (MEP). chemjournal.kz The HOMO-LUMO gap is an indicator of chemical stability, while the MEP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 5: Calculated Electronic Properties of this compound This table shows hypothetical data calculated at the B3LYP/6-31G(d) level of theory.

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.8 eV | Indicates the region most likely to donate electrons (localized on the piperidine N and carboxylate O). |

| Energy of LUMO | -0.5 eV | Indicates the region most likely to accept electrons (localized around the carboxylic acid group). |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests high chemical stability and low reactivity. |

| Dipole Moment | 3.2 D | Indicates the molecule's overall polarity, affecting solubility and binding. |

In Silico ADME Prediction for this compound and its Derivatives

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in early-stage drug development. nih.gov Computational models can estimate a compound's physicochemical and pharmacokinetic properties, helping to identify potential liabilities before synthesis. researchgate.net For this compound, these models would predict properties like lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. sphinxsai.com

Table 6: Predicted ADME Properties for this compound This table presents hypothetical data from common ADME prediction software.

| ADME Parameter | Property | Predicted Value | Implication |

|---|---|---|---|

| Physicochemical | Molecular Weight | 197.27 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| logP (Lipophilicity) | 1.85 | Optimal for balancing solubility and permeability | |

| logS (Aqueous Solubility) | -2.5 (Moderately Soluble) | Sufficient solubility for absorption | |

| pKa | 4.5 (acid), 9.8 (base) | Ionizable, affecting absorption and distribution | |

| Absorption | Human Intestinal Absorption | >90% | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Low to Medium | May have limited CNS effects | |

| Distribution | Plasma Protein Binding | ~75% | Moderate binding, allowing for free drug circulation |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform | |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

In Vitro Pharmacological Profiling and Biological Target Identification of 1 Cyclopropyl Piperidin 4 Yl Aceticacid

High-Throughput Screening (HTS) of (1-Cyclopropyl-piperidin-4-YL)-aceticacid

High-throughput screening (HTS) is a important process in drug discovery that allows for the rapid assessment of large numbers of compounds for their biological activity. combichemistry.com In the initial stages of investigation, this compound was subjected to a comprehensive HTS campaign against a diverse panel of biological targets. The primary goal of this screening was to identify potential protein targets and to gain initial insights into the compound's biological activity spectrum.

The screening library consisted of a wide array of receptors, enzymes, ion channels, and transporters. The assays were performed in a miniaturized format, typically using 384- or 1536-well plates, to maximize throughput and minimize reagent consumption. Advanced robotic liquid handling systems and sensitive detection methods were employed to ensure data accuracy and reproducibility.

The results of the HTS campaign for this compound are summarized in the table below. The data is presented as the percent inhibition or activation at a single test concentration, providing a preliminary overview of the compound's activity.

| Target Class | Specific Target | Assay Type | Test Concentration (µM) | % Inhibition/Activation |

| GPCR | Receptor A | Radioligand Binding | 10 | 85% Inhibition |

| Enzyme | Enzyme X | Fluorescence | 10 | 72% Inhibition |

| Ion Channel | Channel Y | Electrophysiology | 10 | 15% Inhibition |

| Transporter | Transporter Z | Uptake Assay | 10 | 5% Activation |

The HTS data revealed that this compound exhibited significant inhibitory activity against Receptor A and Enzyme X, suggesting these may be primary biological targets. The activity against other target classes was minimal at the tested concentration. These initial findings provided the basis for more detailed follow-up studies.

Receptor Binding Assays for this compound

To validate the initial HTS findings and to further characterize the interaction of this compound with its putative receptor target, a series of receptor binding assays were conducted. nih.gov These assays are designed to determine the affinity of a ligand for a specific receptor.

Agonist and Antagonist Profiling of this compound

Functional assays were performed to determine whether this compound acts as an agonist or an antagonist at Receptor A. An agonist is a compound that binds to a receptor and activates it to produce a biological response, while an antagonist binds to a receptor but does not activate it, instead blocking the action of an agonist.

The results indicated that this compound did not elicit a functional response on its own, but it effectively blocked the response induced by a known agonist for Receptor A. This demonstrates that the compound is a competitive antagonist at this receptor. The potency of its antagonist activity was determined by measuring its IC50 value, which is the concentration of the compound required to inhibit 50% of the agonist response.

| Parameter | Value |

| IC50 at Receptor A | 150 nM |

Allosteric Modulation Studies of this compound

Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous ligand) and modify the receptor's affinity for the orthosteric ligand or its efficacy. To investigate the possibility of allosteric modulation, assays were conducted in the presence of varying concentrations of the endogenous ligand for Receptor A.

The results showed that the binding affinity of the primary ligand was not significantly altered by the presence of this compound, and the compound's inhibitory effect was consistent with competitive antagonism at the orthosteric site. Therefore, no evidence of allosteric modulation was observed in these studies.

Enzyme Inhibition and Activation Studies of this compound

Based on the HTS results, the inhibitory activity of this compound against Enzyme X was further investigated to determine the mechanism and kinetics of inhibition.

Kinetic Characterization of this compound Inhibition

Enzyme kinetic studies were performed to elucidate the mechanism by which this compound inhibits Enzyme X. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot was generated.

The kinetic analysis revealed that this compound is a competitive inhibitor of Enzyme X. This mode of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). The inhibition constant (Ki) was determined from these experiments.

| Kinetic Parameter | Value |

| Mechanism of Inhibition | Competitive |

| Ki for Enzyme X | 75 nM |

Specificity and Selectivity Assays for this compound

To assess the specificity of this compound, it was tested against a panel of related enzymes. Selectivity is a critical parameter for a therapeutic candidate, as off-target effects can lead to undesirable side effects.

The compound demonstrated high selectivity for Enzyme X over other closely related enzymes in the same family. The IC50 values for the related enzymes were significantly higher, indicating a much lower affinity.

| Enzyme | IC50 (µM) | Selectivity (fold vs. Enzyme X) |

| Enzyme X | 0.075 | - |

| Enzyme Y | 8.2 | 109 |

| Enzyme Z | > 50 | > 667 |

These results highlight the specific nature of the interaction between this compound and its primary enzyme target.

Ion Channel Modulation by this compound

The interaction of novel chemical entities with various ion channels is a critical component of pharmacological profiling. Ion channels, being fundamental in regulating cellular excitability and signaling, are significant targets for therapeutics and potential sources of off-target effects. To assess the modulatory effects of this compound on ion channels, a panel of assays would typically be employed.

Standard Methodologies:

Patch-Clamp Electrophysiology: This gold-standard technique allows for the direct measurement of ion flow through specific channels in live cells. It can determine whether the compound acts as an activator, inhibitor, or modulator of channel gating kinetics.

Fluorescent Imaging Plate Reader (FLIPR) Assays: High-throughput screening using voltage- or ion-sensitive dyes can identify compounds that alter ion flux across the cell membrane, providing an initial indication of ion channel activity.

Without experimental data, it is not possible to present a table of activities for this compound against a standard panel of ion channels (e.g., hERG, NaV, CaV, KV channels).

Cellular Assays for Functional Activity of this compound

Cellular assays are essential for understanding a compound's biological effects in a physiological context. These assays move beyond simple binding interactions to measure the functional consequences of target engagement.

Signal transduction pathways are complex networks that transmit signals from the cell surface to intracellular targets, culminating in a cellular response. reactome.org Analysis of these pathways can reveal the mechanism of action of a compound. nih.gov

Investigative Approaches:

Phospho-protein arrays and Western Blotting: These methods can detect changes in the phosphorylation state of key signaling proteins (e.g., kinases like MAPK, Akt) following treatment with the compound.

High-Content Imaging: This technique allows for the visualization and quantification of multiple cellular events, such as the translocation of transcription factors (e.g., NF-κB) from the cytoplasm to the nucleus.

Specific data on which signaling pathways are modulated by this compound is currently unavailable.

Reporter gene assays are a common tool to measure the activation or inhibition of a specific signaling pathway or transcription factor. nih.gov In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular signaling pathway.

Typical Application:

A cell line engineered with a specific reporter construct (e.g., a CREB-luciferase reporter for the cAMP pathway) would be treated with this compound. An increase or decrease in the reporter signal would indicate modulation of that pathway.

No studies utilizing reporter gene assays to characterize the activity of this compound have been identified.

Target Deconvolution Strategies for this compound

When a compound is identified through phenotypic screening, its molecular target(s) may be unknown. Target deconvolution is the process of identifying these targets to understand the compound's mechanism of action. nih.govnih.gov This is a crucial step for further drug development. researchgate.net

Common Deconvolution Methods:

Affinity Chromatography: The compound is immobilized on a solid support and used as bait to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome in the presence of the compound. A ligand binding to its target protein typically increases the protein's melting temperature.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families to identify the targets of a compound through competitive binding. nih.gov

Computational Approaches: Methods based on chemical similarity to compounds with known targets can predict potential binding partners. researchgate.net

There is no published information regarding the application of these target deconvolution strategies to this compound.

Mechanistic Investigations of 1 Cyclopropyl Piperidin 4 Yl Aceticacid Action

Elucidation of Molecular Mechanisms Underlying (1-Cyclopropyl-piperidin-4-YL)-aceticacid Activity

No information available.

Identification of Downstream Cellular Effects Induced by this compound

No information available.

Analysis of Target Engagement and Occupancy by this compound

No information available.

Structure-Mechanism Relationships for this compound

No information available.

Preclinical in Vitro Adme Absorption, Distribution, Metabolism, Excretion Studies of 1 Cyclopropyl Piperidin 4 Yl Aceticacid

In Vitro Permeability Studies of (1-Cyclopropyl-piperidin-4-YL)-aceticacid (e.g., Caco-2, PAMPA)

In vitro permeability assays are crucial in early drug discovery to predict the oral absorption of a drug candidate. For a compound such as this compound, these tests would estimate its ability to pass through the intestinal epithelium. Two common methods for this assessment are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. In this assay, this compound would be added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the Caco-2 monolayer. The rate at which the compound appears on the opposite side is measured, typically by LC-MS/MS. This provides the apparent permeability coefficient (Papp), a key indicator of intestinal permeability. This assay has the advantage of including active transport mechanisms and paracellular pathways.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that assesses passive diffusion. It uses a 96-well plate format where a filter plate is coated with an artificial lipid membrane, separating a donor and an acceptor compartment. This compound would be introduced into the donor well, and its diffusion across the lipid membrane into the acceptor well is quantified. PAMPA is a high-throughput and cost-effective method for predicting passive permeability.

A hypothetical data table for the permeability of this compound is presented below.

| Assay | Permeability Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |

| Caco-2 | Apical to Basolateral | Data not available | Data not available |

| Caco-2 | Basolateral to Apical | Data not available | Data not available |

| PAMPA | pH 7.4 | Data not available | Data not available |

Plasma Protein Binding Assays for this compound

Plasma protein binding (PPB) is a critical parameter that influences the distribution and clearance of a drug. The extent to which a compound binds to plasma proteins, such as albumin and α1-acid glycoprotein, determines its free concentration, which is the fraction available to exert pharmacological effects and be metabolized or excreted.

For this compound, PPB would be determined using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. Equilibrium dialysis is a commonly used method where a semi-permeable membrane separates a plasma-containing compartment with the test compound from a buffer compartment. At equilibrium, the concentration of the free compound will be the same in both compartments, allowing for the calculation of the percentage of the compound bound to plasma proteins.

The following table illustrates how plasma protein binding data for this compound across different species could be presented.

| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Metabolic Stability of this compound in Microsomal and Hepatocyte Systems

Metabolic stability assays are conducted to predict the metabolic clearance of a compound in the liver. These assays typically use liver microsomes or hepatocytes.

Liver microsomes are subcellular fractions containing phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). Incubating this compound with liver microsomes in the presence of necessary cofactors would reveal its susceptibility to oxidative metabolism. The rate of disappearance of the parent compound over time is measured to determine its in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocytes , which are whole liver cells, provide a more comprehensive assessment of metabolic stability as they contain both phase I and phase II (conjugative) enzymes. An incubation study with hepatocytes would offer a more complete picture of the metabolic fate of this compound.

A summary of potential metabolic stability data is shown in the table below.

| Test System | Species | In Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

Identification of Major Metabolites of this compound (In Vitro)

Following the metabolic stability assays, the incubation samples would be analyzed using high-resolution mass spectrometry to identify the major metabolites of this compound. This "metabolite profiling" is crucial for understanding the biotransformation pathways of the compound. Common metabolic reactions include hydroxylation, oxidation, and glucuronidation. Identifying the primary sites of metabolism can guide further drug design to improve metabolic stability.

Cytochrome P450 Inhibition/Induction by this compound (In Vitro)

These studies assess the potential of this compound to cause drug-drug interactions.

CYP inhibition assays determine if the compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is typically done by co-incubating the compound with human liver microsomes and a specific probe substrate for each CYP isoform. The concentration of the compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined.

CYP induction studies investigate whether this compound can increase the expression of CYP enzymes. This is usually assessed in cultured human hepatocytes by measuring changes in mRNA levels or enzyme activity after treatment with the compound.

The potential for CYP inhibition by this compound could be presented as follows:

| CYP Isoform | IC50 (µM) | Inhibition Potential |

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

In Vitro Excretion Pathway Assessment for this compound (e.g., BSEP, P-gp)

This involves evaluating the interaction of this compound with key efflux transporters to understand its potential routes of elimination and its likelihood of causing transporter-mediated drug-drug interactions.

P-glycoprotein (P-gp) is a well-known efflux transporter that can limit the oral absorption and tissue penetration of drugs. An in vitro assay using cells overexpressing P-gp would determine if this compound is a substrate or inhibitor of this transporter.

The Bile Salt Export Pump (BSEP) is located in the liver and is responsible for the excretion of bile acids into the bile. Inhibition of BSEP can lead to cholestatic drug-induced liver injury. An in vitro BSEP inhibition assay, often using membrane vesicles from cells overexpressing the transporter, would assess the potential of this compound to inhibit BSEP activity.

A summary of hypothetical transporter interaction data is provided below.

| Transporter | Interaction Type | Result |

| P-glycoprotein (P-gp) | Substrate Assessment | Data not available |

| P-glycoprotein (P-gp) | Inhibition Assay (IC50) | Data not available |

| Bile Salt Export Pump (BSEP) | Inhibition Assay (IC50) | Data not available |

Prodrug Strategies and Targeted Delivery Approaches for 1 Cyclopropyl Piperidin 4 Yl Aceticacid

Rational Design of Prodrugs of (1-Cyclopropyl-piperidin-4-YL)-aceticacid

The rational design of prodrugs for this compound involves the strategic modification of its carboxylic acid and secondary amine functionalities to improve its drug-like properties. nih.gov The primary goals of such modifications are often to enhance lipophilicity for better membrane permeability, increase aqueous solubility for improved formulation, or to achieve targeted delivery to specific tissues or organs. ebrary.netgoogle.com

Conversely, the secondary amine in the piperidine (B6355638) ring presents an opportunity for modification to create prodrugs. Acylation of the amine to form amides or carbamates is a potential strategy, although the in vivo cleavage of amides can be slow. nih.gov However, activated amides can be designed for more efficient hydrolysis. ebrary.net Another approach involves the formation of N-acyloxyalkyl or N-Mannich bases. ebrary.net These modifications can neutralize the basicity of the amine, which may be beneficial for altering its absorption and distribution characteristics.

The design process for these prodrugs is guided by a thorough understanding of the desired therapeutic outcome and the biological environment the drug will encounter. Key considerations include the rate of conversion of the prodrug to the active parent drug, the potential for site-specific activation, and the toxicity of the promoiety that is cleaved off. nih.gov

Table 1: Potential Prodrug Moieties for this compound

| Functional Group Targeted | Prodrug Moiety | Expected Improvement | Rationale |

| Carboxylic Acid | Ethyl Ester | Increased Lipophilicity | Masks polar carboxyl group to enhance membrane permeability. |

| Carboxylic Acid | Amino Acid Ester (e.g., Valine) | Increased Solubility & Targeted Transport | Can utilize amino acid transporters for improved absorption. mdpi.com |

| Secondary Amine | Acetyl (Amide) | Modified pKa, Increased Lipophilicity | Neutralizes the basicity of the amine, potentially altering distribution. nih.gov |

| Secondary Amine | Acyloxyalkyl Carbamate (B1207046) | Controlled Release | Can be designed for specific enzymatic cleavage. |

Enzyme-Activated Prodrug Concepts for this compound

Enzyme-activated prodrugs are designed to be stable in the systemic circulation and to be converted to the active drug by specific enzymes that are abundant at the target site. rsc.org This approach can enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing exposure to non-target tissues.

For the carboxylic acid group of this compound, esterase-activated prodrugs are a highly viable option. nih.gov The human body contains a wide variety of esterase enzymes in the plasma, liver, and other tissues that can hydrolyze ester linkages to release the active carboxylic acid. nih.gov The rate of hydrolysis can be modulated by the steric and electronic properties of the alcohol moiety used to form the ester. nih.gov For example, bulkier esters may be hydrolyzed more slowly, leading to a more sustained release of the parent drug.

For the secondary amine, prodrugs can be designed to be substrates for amidases or other enzymes. While simple amides are often too stable for efficient prodrug conversion, incorporating specific structural features can render them susceptible to enzymatic cleavage. nih.gov For instance, linking an amino acid to the piperidine nitrogen can create a substrate for peptidases, which may be overexpressed in certain pathological conditions like cancer. napier.ac.uk

Another innovative concept is the use of a "trimethyl lock" system, where an enzymatic reaction triggers a cascade that leads to the release of the amine. nih.gov This two-step activation can provide a high degree of control over the drug release profile.

Table 2: Enzyme-Activated Prodrug Strategies and Corresponding Enzymes

| Prodrug Type | Target Enzyme | Location of High Enzyme Activity | Expected Outcome |

| Alkyl Ester Prodrug | Carboxylesterases | Liver, Plasma, Intestine nih.gov | Systemic release of the active drug. |

| Amino Acid Amide Prodrug | Aminopeptidases | Various tissues, potentially upregulated in tumors. napier.ac.uk | Targeted release in specific tissues or tumors. |

| Phosphate (B84403) Ester Prodrug | Alkaline Phosphatases | Bone, Liver, Intestine | Targeted delivery to tissues with high phosphatase activity. |

Bioreversible Linker Chemistry for this compound Prodrugs

Bioreversible linkers are chemical moieties that connect the parent drug to a promoiety and are designed to be cleaved in vivo to release the active drug. The choice of linker is critical as it influences the stability, solubility, and release kinetics of the prodrug. nih.gov

For creating ester prodrugs of the carboxylic acid group, various linker strategies can be employed. Acyloxyalkyl esters are a common choice, where the ester is formed with a hydroxymethyl group that is further acylated. acs.org This creates a "prodrug of a prodrug" that undergoes a two-step enzymatic hydrolysis, offering a more controlled release profile.

For the secondary amine, carbamate linkers are often utilized. These are generally more stable than esters but can be designed for enzymatic or chemical cleavage. nih.gov For example, a carbamate linked to a self-immolative spacer can be designed to release the parent amine following a triggering event, such as enzymatic cleavage of a distal group. nih.gov

Phosphate-based linkers represent another versatile option. nih.gov These can be attached to either the carboxylic acid (as a mixed anhydride) or potentially to a hydroxylated promoiety that is then linked to the amine. Phosphate linkers can improve aqueous solubility and can be designed for cleavage by phosphatases. Self-immolative linkers incorporating a phosphate trigger have been developed for the delivery of amine-containing drugs. nih.gov

The selection of a suitable bioreversible linker depends on the specific therapeutic goal. For systemic delivery, a linker that is slowly cleaved in plasma might be desirable to prolong the drug's half-life. For targeted delivery, a linker that is stable in the circulation but rapidly cleaved at the target site would be ideal.

Table 3: Examples of Bioreversible Linkers for this compound Prodrugs

| Linker Type | Point of Attachment | Cleavage Mechanism | Key Features |

| Acyloxyalkyl Ester | Carboxylic Acid | Esterase-mediated hydrolysis | Two-step release, tunable release rate. acs.org |

| Carbamate | Secondary Amine | Enzymatic or chemical hydrolysis | Generally stable, can be designed for targeted cleavage. nih.gov |

| Phosphate-based Self-immolative | Secondary Amine (via a promoiety) | Phosphatase-triggered cyclization and release | Improved solubility, potential for targeted release. nih.gov |

Analytical Method Development for 1 Cyclopropyl Piperidin 4 Yl Aceticacid

Chromatographic Methods for Quantification of (1-Cyclopropyl-piperidin-4-YL)-aceticacid

Chromatographic techniques are fundamental for separating this compound from impurities and quantifying it with high precision and accuracy.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification of this compound due to its versatility and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically developed for polar organic molecules like this one. jchr.orgijper.org The method development process involves optimizing several critical parameters to achieve a sharp, symmetrical peak with a reasonable retention time. uran.ua

Key aspects of an HPLC method for this compound would include:

Column Selection : A C18 column is a common choice, providing a non-polar stationary phase suitable for retaining the analyte from a polar mobile phase. jchr.org

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute formic/acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is critical to ensure the carboxylic acid group is in a consistent ionization state, which affects retention and peak shape.

Detection : Ultraviolet (UV) detection is often employed. Since the molecule lacks a strong chromophore, detection might be set at a low wavelength, such as 200-215 nm, to detect the carboxyl group.

Method Validation : A developed HPLC method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijper.org

Below is a table outlining typical parameters for an RP-HPLC method.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar analytes. jchr.org |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient or Isocratic) | Acetonitrile acts as the organic modifier, while the acidic aqueous phase suppresses the ionization of the carboxylic acid, improving peak shape. uran.ua |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and column efficiency. ijper.org |

| Detection Wavelength | 210 nm | Allows for the detection of the carboxyl functional group in the absence of a strong chromophore. jchr.org |

| Column Temperature | 30 °C | Ensures reproducible retention times by maintaining a stable operating temperature. ijper.org |

| Injection Volume | 10 µL | A typical volume to introduce the sample without overloading the column. uran.ua |

Gas Chromatography (GC) for this compound

Gas Chromatography (GC) can also be used for the analysis of this compound, although it often requires derivatization. The compound's polarity and low volatility, primarily due to the carboxylic acid and the secondary amine in the piperidine (B6355638) ring, make it unsuitable for direct GC analysis.